Cas no 10129-92-7 (Eledoisin trifluoroacetate)
Eledoisin trifluoroacetate Chemical and Physical Properties
Names and Identifiers
-
- Eledoisin trifluoroacetate
- Eloisin
- Eledoisin trifluoroacetate [MI]
- Eledoisin trifluoroacetate [WHO-DD]
- Eledoisin, mono(trifluoroacetate) (salt)
- Acetic acid, trifluoro-, compd. with eledoisin (1:1)
- 5-Oxo-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-aspartyl-L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-leucyl-L-methioninamide trifluoroacetate
- Q27289846
-
- Inchi: 1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1
- InChI Key: LOHDZRQROMPBGG-JSMOHVFGSA-N
- SMILES: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O.FC(C(=O)O[H])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 15
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 90
- Rotatable Bond Count: 36
- Complexity: 2360
- Topological Polar Surface Area: 501
Eledoisin trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T8832-1 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 1mg |
¥ 1,300 | 2023-07-11 | |
| TargetMol Chemicals | T8832-5 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 5mg |
¥ 2,927 | 2023-07-11 | |
| TargetMol Chemicals | T8832-10 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 10mg |
¥ 4,388 | 2023-07-11 | |
| TargetMol Chemicals | T8832-25 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 25mg |
¥ 7,898 | 2023-07-11 | |
| TargetMol Chemicals | T8832-50 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 50mg |
¥ 11,847 | 2023-07-11 | |
| TargetMol Chemicals | T8832-100 mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 100MG |
¥ 17,771 | 2023-07-11 | |
| TargetMol Chemicals | T8832-1mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 1mg |
¥ 1300 | 2024-07-20 | |
| TargetMol Chemicals | T8832-5mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 5mg |
¥ 2920 | 2024-07-20 | |
| TargetMol Chemicals | T8832-10mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 10mg |
¥ 4320 | 2024-07-20 | |
| TargetMol Chemicals | T8832-25mg |
Eledoisin trifluoroacetate (69-25-0 free base) |
10129-92-7 | 99.59% | 25mg |
¥ 6890 | 2024-07-20 |
Eledoisin trifluoroacetate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Eledoisin trifluoroacetate
Eledoisin Trifluoroacetate (CAS No. 10129-92-7): A Comprehensive Overview of Properties, Applications, and Research Trends
Eledoisin trifluoroacetate (CAS No. 10129-92-7) is a synthetic peptide derivative that has garnered significant attention in biochemical and pharmacological research. This compound, derived from the natural peptide eledoisin, is widely utilized in studies related to neuropeptides and receptor interactions. The trifluoroacetate salt form enhances its stability and solubility, making it a preferred choice for laboratory applications.
The chemical structure of Eledoisin trifluoroacetate includes a sequence of amino acids that mimic the activity of the native peptide. Researchers often employ this compound to investigate the tachykinin receptor family, particularly the NK1 receptor, which plays a crucial role in pain perception, inflammation, and other physiological processes. Its ability to bind selectively to these receptors makes it invaluable in both in vitro and in vivo studies.
One of the most frequently searched questions about Eledoisin trifluoroacetate is its role in neuroscience research. Recent studies have explored its potential in modulating neurotransmitter release and its effects on central nervous system (CNS) functions. This aligns with the growing interest in peptide-based therapeutics for neurological disorders, a hot topic in modern pharmacology.
Another area of interest is the synthetic peptide market, where Eledoisin trifluoroacetate is often discussed. The demand for high-purity peptides has surged due to advancements in drug discovery and biotechnology. Researchers and manufacturers are increasingly focusing on optimizing synthesis protocols to ensure the consistent quality of peptides like Eledoisin trifluoroacetate.
In addition to its research applications, Eledoisin trifluoroacetate is also used in cell signaling studies. Its ability to activate specific receptors makes it a useful tool for understanding intracellular communication pathways. This is particularly relevant in the context of cancer research, where aberrant signaling pathways are a key focus.
The stability of Eledoisin trifluoroacetate in various solvents is another commonly searched topic. Researchers often inquire about its solubility in water, DMSO, and other common laboratory solvents. Proper handling and storage conditions are critical to maintaining its efficacy, and many suppliers provide detailed guidelines to ensure optimal performance.
Recent trends in peptide synthesis have also highlighted the importance of Eledoisin trifluoroacetate. Innovations in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have improved the yield and purity of such compounds. These advancements are driving the adoption of Eledoisin trifluoroacetate in high-throughput screening and other large-scale research applications.
Another hot topic is the potential therapeutic applications of Eledoisin trifluoroacetate. While it is primarily used as a research tool, its mechanism of action suggests possible benefits in treating conditions like chronic pain and inflammatory diseases. However, further clinical studies are needed to explore these possibilities.
For those working in academic research or pharmaceutical development, understanding the pharmacokinetics of Eledoisin trifluoroacetate is essential. Its absorption, distribution, metabolism, and excretion (ADME) properties are often studied to predict its behavior in biological systems. This information is critical for designing effective experiments and interpreting results accurately.
In summary, Eledoisin trifluoroacetate (CAS No. 10129-92-7) is a versatile and valuable compound in biochemical and pharmacological research. Its applications span from neuroscience to cancer research, and its role in peptide-based therapeutics continues to evolve. As the demand for high-quality synthetic peptides grows, Eledoisin trifluoroacetate remains a key player in advancing scientific knowledge and therapeutic innovation.
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